molecular formula C12H17BO3 B1353777 2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 213596-33-9

2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No. B1353777
M. Wt: 220.07 g/mol
InChI Key: JTJMYIZHNJBNRY-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Structural Analysis

  • Chiral Isocyanomethylphosphonate Synthons : The compound has been utilized in the synthesis of cis- and trans-2-(isocyanomethyl)-5,5-dimethyl-2-oxo-4-phenyl-1,3,2-dioxaphosphorinane, a chiral isocyanomethylphosphonate synthon. This process involves the preparation of 2-methoxy-1,3,2-dioxaphosphorinanes and their conversion in an Arbuzov-type reaction (Weener et al., 1998).

  • Suzuki Cross-Coupling Reaction : It is used in the Suzuki cross-coupling reaction of sterically hindered aryl boronates with 3-iodo-4-methoxybenzoic acid methylester. Optimization of this process has been reported to achieve biaryls in good yield (Chaumeil, Signorella, & Drian, 2000).

Catalytic and Reaction Studies

  • Nickel Precatalysts for Cross-Coupling : This compound has been involved in studies demonstrating air-stable Ni(II)X(Aryl)(PCy3)2 σ-complexes as precatalysts for quantitative cross-coupling reactions at room temperature, showcasing its role in facilitating efficient catalytic processes (Jezorek et al., 2014).

  • Hydrocarbon Rearrangement Ions : Mass spectral studies on derivatives of 1,3,2-dioxaborinane, including this compound, have shown electron impact-induced rearrangement to form hydrocarbon ions. This highlights its utility in understanding reaction mechanisms and ion formation (Brindley & Davis, 1971).

Conformational and Structural Properties

  • Conformational Studies : Spectroscopic studies have been conducted on 1,3,2-dioxaphosphorinanes, including derivatives similar to this compound, to understand their conformation in liquid states and solutions. These studies aid in comprehending the molecular structure and behavior of such compounds (Shakirov, Shagidullin, & Arshinova, 1990).

  • and interactions of these molecules, highlighting the significance of these structures in chemical research (Emsley et al., 1989).

Applications in Organic Synthesis

  • Synthesis of Organic Compounds : Research has demonstrated the use of 2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane in the synthesis of various organic compounds, including its reaction with acetonitrile to yield different forms of oxazines. This showcases its versatility in organic synthesis (Kuznetsov, Alekseeya, & Gren, 1996).

  • Derivative Synthesis and Mesomorphic Properties : The synthesis of cyano derivatives of related dioxaborinanes and their low nematic-isotropic transition temperatures suggest potential applications in liquid-crystalline mixtures for electrooptic display devices (Bezborodov & Lapanik, 1991).

Potential in Medical Research

  • Biological Activities of Optical Isomers : Studies on optical isomers of compounds incorporating 1,3,2-dioxaborinane groups, such as NIP-101, have been conducted to explore their calcium-antagonistic and hypotensive activities. This research provides insights into the potential medical applications of these compounds (Sakoda, Kamikawaji, & Seto, 1992).

Additional Chemical Applications

  • Organophosphorus Compounds Synthesis : The reaction of related 1,3,2-dioxaphosphorinane compounds with dihydric alcohols offers a new route to synthesize organophosphorus compounds, demonstrating the broad applicability of these structures in chemical synthesis (Shabana, Osman, & Atrees, 1993).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-(4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO3/c1-12(2)8-15-13(16-9-12)10-4-6-11(14-3)7-5-10/h4-7H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJMYIZHNJBNRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449275
Record name 2-(4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane

CAS RN

213596-33-9
Record name 2-(4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
N Zhang, DJ Hoffman, N Gutsche… - The Journal of Organic …, 2012 - ACS Publications
The efficiency of arylboron-based nucleophiles, boronic acid, potassium trifluoroborate, neopentylglycolboronate, and pinacol boronate in nickel-catalyzed Suzuki–Miyaura cross-…
Number of citations: 97 pubs.acs.org
P Leowanawat, N Zhang, M Safi… - The Journal of …, 2012 - ACS Publications
trans-Chloro(1-naphthyl)bis(triphenylphosphine)nickel(II) complex/PCy 3 system has been successfully applied as catalyst for the Suzuki–Miyaura cross-coupling of aryl and heteroaryl …
Number of citations: 81 pubs.acs.org
D Haddenham, CL Bailey, C Vu, G Nepomuceno… - Tetrahedron, 2011 - Elsevier
The Alcaraz–Vaultier borylation of aryl halides and triflates is reported utilizing diisopropylaminoborane (BH 2 N( i Pr) 2 ) prepared from the corresponding lithium …
Number of citations: 31 www.sciencedirect.com
P Leowanawat, N Zhang, V Percec - The Journal of Organic …, 2012 - ACS Publications
The efficiency of mesylates, sulfamates, esters, carbonates, carbamates, and methyl ethers as C–O-based electrophiles attached to the 1- or 2-position of naphthalene and to activated …
Number of citations: 101 pubs.acs.org
ZH Zhou, CX Guo, JN Xie, KX Liu… - Current Organic …, 2017 - ingentaconnect.com
Aim and Objective: The carboxylation of organoboronic esters with CO2 is an attractive way of preparing the functionalized carboxylic acid derivatives. For the silver-catalyzed …
Number of citations: 9 www.ingentaconnect.com
P Leowanawat, N Zhang, AM Resmerita… - The Journal of …, 2011 - ACS Publications
Reaction conditions for the Ni(COD) 2 /PCy 3 catalyzed cross-coupling of aryl neopentylglycolboronates with aryl mesylates were developed. By using optimized reaction …
Number of citations: 109 pubs.acs.org
JA Romero-Revilla, A Garcı́a-Rubia… - The Journal of …, 2011 - ACS Publications
The Pd II -catalyzed direct coupling of arene C–H bonds with organoboron reagents assisted by the 2-pyridylsulfinyl group is reported. Methylboronic acid and arylboronic acid …
Number of citations: 77 pubs.acs.org
F Siopa, VA Ramis Cladera… - European Journal of …, 2018 - Wiley Online Library
A Ru 0 ‐catalyzed direct C‐H arylation and alkenylation of furfural imines with aryl‐ or alkenyl‐boronates, in the presence of benzylideneacetone as a sacrificial hydride acceptor, is …
P Leowanawat, AM Resmerita… - The Journal of …, 2010 - ACS Publications
The highly active mixed-ligand catalytic system NiCl 2 (dppp)/dppf combined with the reducing effect of zerovalent Zn and of other metals was used to demonstrate a method for the …
Number of citations: 76 pubs.acs.org
M Ito, E Ito, M Hirai, S Yamaguchi - The Journal of Organic …, 2018 - ACS Publications
A two-step synthesis to prepare tricoordinate organoboron compounds bearing three different aryl groups has been developed. After the first aryl substitution to an aryl boronic ester …
Number of citations: 35 pubs.acs.org

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